Potency Advantage Against *Enterococcus faecalis*: Tebipenem vs. Meropenem and Ertapenem
Tebipenem demonstrates significantly greater in vitro potency against *Enterococcus faecalis* compared to the commonly used parenteral carbapenems meropenem and ertapenem. In a study of 31 clinical isolates, tebipenem achieved an MIC90 of 1 mg/L, whereas meropenem and ertapenem exhibited substantially higher MIC90 values, indicating tebipenem's superior ability to inhibit the growth of this pathogen at lower concentrations [1].
| Evidence Dimension | Minimum Inhibitory Concentration 90 (MIC90) |
|---|---|
| Target Compound Data | Tebipenem: 1 mg/L |
| Comparator Or Baseline | Meropenem: >1 mg/L; Ertapenem: >8 mg/L |
| Quantified Difference | ≥2-fold lower than meropenem; ≥16-fold lower than ertapenem |
| Conditions | Broth microdilution assay against 31 vancomycin-susceptible *E. faecalis* clinical isolates. |
Why This Matters
This potency advantage is critical for laboratories developing susceptibility testing panels or researchers modeling empiric therapy for complicated urinary tract infections where enterococcal coverage is a concern.
- [1] Arends, S. J. R., Klauer, A. L., Cotroneo, N., Critchley, I. A., & Mendes, R. E. (2021). 1038. In Vitro Activity of Tebipenem, an Orally Available Carbapenem Agent, Against a Collection of Surveillance Gram-Positive Clinical Isolates. Open Forum Infectious Diseases, 8(Suppl 1), S610. View Source
